O-(2-Methoxyisopropyl)hydroxylamine
Description
Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry
O-(2-Methoxyisopropyl)hydroxylamine serves as a crucial building block in the synthesis of a variety of organic compounds. lookchem.com Its utility stems from its bifunctional nature, containing both a nucleophilic aminooxy group and a sterically hindered methoxyisopropyl group. This combination allows for its incorporation into larger molecular frameworks, influencing their physicochemical properties.
In medicinal chemistry and drug discovery, the introduction of the O-(2-methoxyisopropyl) moiety can modulate properties such as lipophilicity, metabolic stability, and bioavailability of a drug candidate. lookchem.com By strategically including this fragment, chemists can fine-tune the pharmacokinetic profile of a molecule to enhance its efficacy and suitability as a potential pharmaceutical. lookchem.com The compound is a key reactant in forming new chemical entities that are then further investigated for their medicinal value in treating a range of diseases. lookchem.com
Historical Context and Evolution of its Applications in Academic Research
While specific details on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of O-alkylhydroxylamines in organic synthesis. The parent compound, hydroxylamine (B1172632), was first prepared in 1865. wikipedia.org Over time, the functionalization of the oxygen atom in hydroxylamine led to the creation of a diverse class of O-alkyl and O-aryl hydroxylamines, each with unique reactivity and utility.
The application of these reagents in academic research gained significant traction with the advancement of synthetic methodologies, particularly in the construction of nitrogen- and oxygen-containing heterocycles and other complex architectures found in natural products and pharmaceuticals. The use of substituted hydroxylamines has become integral to the synthesis of oximes, amides, and other nitrogenous compounds. A 2023 review highlighted the growing importance of O-acyl-N,N-disubstituted hydroxylamines as electrophilic nitrogen sources in catalysis. nih.gov The development of this compound can be seen as part of this evolutionary trend, providing a reagent with specific steric and electronic properties that are advantageous in certain synthetic transformations. Its use in the synthesis of potential MMP (Matrix Metalloproteinase) inhibitors highlights its role in targeted drug design. lookchem.com
Structural Features and Chemical Functionalities Relevant to Research Applications
The chemical behavior and synthetic utility of this compound are dictated by its distinct structural features. The primary amine of the hydroxylamine group (–ONH2) is a potent nucleophile, readily reacting with electrophilic centers, most notably carbonyl groups of aldehydes and ketones, to form stable oxime ethers.
The methoxy (B1213986) group (–OCH3) and the two methyl groups on the adjacent carbon create a sterically bulky environment. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions in which it participates. Furthermore, the methoxy group can engage in hydrogen bonding and other non-covalent interactions, which can be a crucial factor in the biological activity of the final molecule. The N-O bond within the hydroxylamine moiety is another key feature, as it can be cleaved under specific reductive conditions, providing a pathway to other functional groups.
The table below summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | O-(2-methoxypropan-2-yl)hydroxylamine | nih.gov |
| CAS Number | 103491-33-4 | nih.gov |
| Molecular Formula | C4H11NO2 | nih.gov |
| Molecular Weight | 105.14 g/mol | nih.gov |
| Canonical SMILES | CC(C)(OC)ON | nih.gov |
| InChI Key | HAWYTJZHQIXQCP-UHFFFAOYSA-N | nih.gov |
Below is an interactive data table detailing some of the computed properties of this compound.
| Property | Value |
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 105.078978594 Da |
| Monoisotopic Mass | 105.078978594 Da |
| Topological Polar Surface Area | 44.5 Ų |
| Heavy Atom Count | 7 |
| Complexity | 53.7 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(2-methoxypropan-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYTJZHQIXQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544877 | |
| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-33-4 | |
| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Methoxyisopropyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Protecting Group Chemistry of O 2 Methoxyisopropyl Hydroxylamine
Approaches for the Laboratory Preparation and Isolation of O-(2-Methoxyisopropyl)hydroxylamine
This compound is primarily available as a commercial reagent for use in research and manufacturing laboratories. calpaclab.comsigmaaldrich.com The scientific literature extensively covers its application as a reactant but does not frequently detail its specific laboratory-scale synthesis from precursor materials. doi.orgrsc.org It is typically supplied as a clear liquid with a purity of 95% or greater. sigmaaldrich.comavantorsciences.com The compound's physical properties are well-documented, with a boiling point of 73°C at 103 mmHg. lookchem.com For laboratory use, it is stored under refrigerated conditions. sigmaaldrich.com
This compound as a Hydroxylamine (B1172632) Donor in Organic Synthesis
The primary utility of this compound in organic synthesis is as a stable, O-protected hydroxylamine donor. The 2-methoxyisopropyl group masks the reactive hydroxylamine functionality, allowing it to be introduced into molecules under specific conditions before being cleaved to reveal the desired hydroxamic acid or related functional group.
Synthesis of Hydroxamic Acid Derivatives Utilizing this compound
Hydroxamic acids are a crucial class of compounds, and their synthesis often involves the acylation of a hydroxylamine source. This compound serves as an effective reagent in these transformations.
A common strategy for forming hydroxamic acids is the coupling of a carboxylic acid with this compound. To facilitate this reaction, the carboxylic acid is typically activated. One documented method involves the use of ethyl chloroformate to form a mixed anhydride (B1165640) of the carboxylic acid. This activated intermediate then readily reacts with this compound. The resulting O-protected hydroxamate can subsequently be deprotected under acidic conditions to yield the final hydroxamic acid. doi.org This multi-step process, involving activation, coupling, and deprotection, is an established route for hydroxamic acid synthesis. doi.org
The use of a protected hydroxylamine donor like this compound is particularly advantageous when working with delicate molecular substrates that might be sensitive to harsher reaction conditions. doi.org For instance, the synthesis of hydroxamates from pyrrole-derived carboxylic acids has been successfully achieved using this reagent. In this process, the pyrrole-based acid is first activated with ethyl chloroformate, followed by coupling with this compound. The final deprotection step is carried out using Amberlyst-15, an acidic resin, to afford the desired hydroxamate in good yield. doi.org This approach highlights the reagent's utility in synthesizing complex, functionalized molecules where protecting group strategy is key. doi.org
A summary of this synthetic application is presented below:
Table 1: Synthesis of Hydroxamates Using this compound| Step | Reactants | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Activation | Pyrrole-derived carboxylic acid | Ethyl chloroformate | Mixed anhydride | doi.org |
| Coupling | Mixed anhydride, this compound | - | O-protected hydroxamate | doi.org |
| Deprotection | O-protected hydroxamate | Amberlyst-15 (acidic resin) | Hydroxamic acid | doi.org |
Formation of Oximes and Related Nitrogen-Containing Functionalities
Oximes are generally formed through the condensation reaction of an aldehyde or a ketone with a hydroxylamine derivative. While direct examples of simple oxime formation using this compound are not prevalent in the reviewed literature, its use in forming related nitrogen-containing structures, such as nitrones, is documented.
A nitrone is functionally related to an oxime and can be generated through various synthetic routes. One such route involves a multi-step procedure that begins with this compound. rsc.org The process involves alkylation of the hydroxylamine, deprotection, and subsequent condensation with an aldehyde (benzaldehyde) to form an N-benzylidene nitrone. rsc.org This transformation demonstrates the versatility of the 2-methoxyisopropyl protecting group in the synthesis of complex nitrogen-containing functionalities beyond simple hydroxamates.
Preparation of N-Terminal Peptide Hydroxylamines
A significant application of this compound is in the field of peptide chemistry, specifically for the synthesis of N-terminal peptide hydroxylamines. These compounds are valuable for chemoselective ligation reactions. A four-step procedure has been reported for the preparation of N-benzylidene-1-carboxymethanamine oxide, a key intermediate, starting from this compound. rsc.org
The synthesis begins with the reaction of this compound with tert-butyl bromoacetate (B1195939) in the presence of a base (DIPEA) in DMF. This step yields the O-protected and N-alkylated product, tert-butyl 2-(((2-methoxypropan-2-yl)oxy)amino)acetate. The 2-methoxyisopropyl protecting group is then selectively removed using oxalic acid in methanol. The resulting free hydroxylamine derivative is subsequently reacted with benzaldehyde (B42025) to form the target nitrone, which can be incorporated into peptide synthesis. rsc.org
Table 2: Synthesis of a Key Intermediate for N-Terminal Peptide Hydroxylamines
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Ref |
|---|---|---|---|---|---|
| 1. Alkylation | This compound, tert-butyl bromoacetate | DIPEA, DMF, 60 °C | tert-butyl 2-(((2-methoxypropan-2-yl)oxy)amino)acetate | 55% | rsc.org |
| 2. Deprotection | tert-butyl 2-(((2-methoxypropan-2-yl)oxy)amino)acetate | Oxalic acid, MeOH | tert-butyl 2-(hydroxyamino)acetate oxalate | 55% | rsc.org |
| 3. Nitrone Formation | tert-butyl 2-(hydroxyamino)acetate oxalate | Benzaldehyde, Triethylamine, CH2Cl2 | N-benzylidene nitrone derivative | - | rsc.org |
O-(2-Methoxyisopropyl) as a Protecting Group in Organic Synthesisresearchgate.netnih.gov
The O-(2-Methoxyisopropyl) group serves as an effective temporary shield for hydroxyl groups. organic-chemistry.org Its application is particularly notable in the synthesis of nucleic acid analogs and other complex natural products where regioselective protection is crucial. acs.orgacs.org As an acetal (B89532), the MIP group offers stability under basic and nucleophilic conditions while being readily cleavable in an acidic environment. acs.orglibretexts.org This orthogonal stability allows for a wider range of chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group. organic-chemistry.org
Strategies for the Introduction of the O-(2-Methoxyisopropyl) Protecting Groupresearchgate.netnih.gov
The introduction of the O-(2-Methoxyisopropyl) or MIP protecting group is most commonly achieved through the acid-catalyzed addition of a hydroxyl group to 2-methoxypropene. acs.orgacs.orgwikipedia.org This reaction is efficient for the protection of primary alcohols, showing good regioselectivity for the 5'-hydroxyl group of nucleosides over the secondary 2'- and 3'-hydroxyls. acs.orgacs.org
The reaction is typically carried out in the presence of a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent system. researchgate.netacs.orgresearchgate.net Research has shown that conducting the reaction in pyridine (B92270) is particularly effective for the 5′-O-MIP acetalization of various nucleosides, including those with 2′-deoxy, 2′-OH, 2′-O-methyl, 2′-O-methoxyethyl (MOE), and 2′-F modifications, affording isolated yields ranging from 44% to 77%. acs.orgacs.org The proposed mechanism for this enhanced regioselectivity involves the formation of a pyridinium (B92312) 2-methoxyprop-2-yl pre-association complex. acs.orgacs.org
The choice of acid catalyst and solvent can be optimized for specific substrates. While p-TsOH monohydrate is a common catalyst, other pyridinium salts have also been used with comparable results. acs.org
Table 1: Conditions for the Introduction of the 5'-O-MIP Group on Thymidine (B127349)
| Entry | Catalyst (0.1 equiv) | Solvent | Yield of 5'-O-MIP-T |
| 1 | p-TsOH·H₂O | Pyridine | 77% |
| 2 | p-TsOH·H₂O | DMF/Pyridine | 28% |
| 3 | Pyridinium chloride | Pyridine | Good |
| 4 | Pyridinium tosylate | Pyridine | Good |
Data compiled from studies on the acetalization of thymidine with 2-methoxypropene. acs.org
Mechanisms and Conditions for Selective Deprotection (e.g., acidic cleavage)researchgate.netnih.govontosight.ai
A key advantage of the MIP group is its facile and irreversible removal under mild acidic conditions. acs.org The deprotection process involves the acid-catalyzed hydrolysis of the acetal linkage. Protonation of the ether oxygen atom initiates the cleavage, leading to the formation of a stable tertiary carbocation and the release of the protected alcohol. The reaction is driven to completion by the formation of volatile and innocuous byproducts, acetone (B3395972) and methanol, which simplifies the purification of the desired deprotected compound. acs.org
The deprotection can be achieved using a variety of acidic reagents. For instance, treatment with 6% formic acid in a dichloromethane-methanol mixture has been shown to be effective for the cleavage of the related 2-isopropoxyprop-2-yl (IIP) group, with a half-life of less than 10 seconds, suggesting similar lability for the MIP group. helsinki.fi The rate of this acid-catalyzed hydrolysis is first-order with respect to the hydronium ion concentration in a pH range of 4.94 to 6.82. researchgate.net This predictable kinetic behavior allows for fine-tuning of the deprotection conditions to ensure selectivity, particularly in the presence of other acid-sensitive protecting groups.
Table 2: Reagents for the Deprotection of Acetal Protecting Groups
| Protecting Group | Deprotection Conditions | Byproducts |
| O-(2-Methoxyisopropyl) (MIP) | Mild aqueous acid (e.g., formic acid, dilute HCl) | Acetone, Methanol |
| Tetrahydropyranyl (THP) | Aqueous acid | Dihydropyran |
| O-(2-Isopropoxyprop-2-yl) (IIP) | 6% Formic acid in DCM/Methanol | Acetone, Isopropanol |
This table provides a comparison of deprotection conditions for common acetal protecting groups. acs.orghelsinki.fiorganic-chemistry.org
Stereochemical Implications in Protective Group Transformations
The introduction of a protecting group can have significant stereochemical consequences, especially when a new stereocenter is created. The carbon atom to which the methoxy (B1213986) and hydroxylamine-derived oxygen are attached in the MIP group is a prochiral center. When this group is attached to a chiral molecule, diastereomers can be formed.
In the context of nucleoside chemistry, the use of 5'-O-MIP protected 2'-deoxynucleosides has been instrumental in the stereo-controlled synthesis of phosphorothioate (B77711) oligonucleotides. researchgate.net By employing chiral P(V)-building blocks derived from these MIP-protected nucleosides, it is possible to synthesize di-, tri-, and tetranucleotide phosphorothioates with high stereoselectivity. researchgate.net The subsequent ammonolysis releases nearly homogeneous Rp or Sp phosphorothioate diastereomers, highlighting the utility of the MIP group in directing the stereochemical outcome of the reaction. researchgate.net This level of control is crucial for the development of stereopure antisense oligonucleotides (ASOs), where specific stereoisomers can exhibit enhanced therapeutic properties. researchgate.net
The careful consideration of the stereochemical implications of the MIP protecting group is therefore essential for its successful application in the asymmetric synthesis of complex and biologically active molecules.
Chemical Reactivity and Reaction Mechanisms of O 2 Methoxyisopropyl Hydroxylamine
Investigation of the Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety
The primary chemical role of O-(2-Methoxyisopropyl)hydroxylamine is as a nucleophile, specifically as a precursor to hydroxylamine. The lone pair of electrons on the nitrogen atom of the hydroxylamine group allows it to attack electrophilic centers. This reactivity is harnessed in the synthesis of other molecules, most notably hydroxamic acids.
In a key application, this compound is used as a hydroxylamine source for the synthesis of hydroxamates from delicate substrates. nih.gov The reaction proceeds by first activating a carboxylic acid, for example with ethyl chloroformate, to make it more susceptible to nucleophilic attack. This compound then reacts with this activated carboxylic acid derivative. The initial product of this reaction is an O-protected hydroxamate. The methoxyisopropyl group can then be removed under acidic conditions, for instance using Amberlyst-15, to yield the final hydroxamic acid. nih.gov
This two-step process, involving nucleophilic attack followed by deprotection, highlights the utility of the 2-methoxyisopropyl group in temporarily masking the hydroxylamine functionality, allowing for controlled reactions with sensitive substrates.
Table 1: Synthesis of Hydroxamates using this compound
| Reactant 1 | Activating Agent | Nucleophile | Deprotection Agent | Product | Reference |
|---|
Elucidation of Reaction Pathways and Intermediate Species Formation
The reaction pathways involving this compound are largely dictated by the nature of the electrophile and the reaction conditions. In the synthesis of hydroxamic acids, the reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxylamine nitrogen attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the activating group and forming the O-protected hydroxamate.
Another significant reaction pathway involves the use of the 2-methoxyisopropyl group as a protecting group that can be cleaved under acidic conditions. This is exemplified in the synthesis of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), where this compound is used to form an insensitive intermediate, 2-methoxyisopropyl-protected diazidoglyoxime (MIP-DAzG). researchgate.net The MIP group is introduced to dichloroglyoxime (B20624) and is subsequently removed during the cyclization reaction under acidic conditions to form the final product. researchgate.net The formation of the MIP-DAzG represents a key intermediate species, which is more stable and less sensitive than its unprotected counterpart, diazidoglyoxime. researchgate.net The removal of the MIP group likely proceeds via protonation of the ether oxygen, followed by the elimination of a stabilized carbocation or a related pathway that is facilitated by the acidic medium.
Analysis of Steric and Electronic Influences on Reactivity Profiles
The reactivity of this compound is significantly influenced by both steric and electronic factors originating from the 2-methoxyisopropyl group.
Steric Influences: The bulky isopropyl group introduces steric hindrance around the hydroxylamine moiety. This steric bulk can modulate the nucleophilicity of the nitrogen atom. While it does not prevent reactions with activated electrophiles, it can influence the rate of reaction and the accessibility of the nucleophilic center. This controlled reactivity can be advantageous in preventing undesired side reactions with highly reactive or sterically unhindered electrophiles.
Electronic Influences: The methoxy (B1213986) group (-OCH3) exerts an electron-donating inductive effect. This effect can potentially increase the electron density on the nitrogen atom of the hydroxylamine, thereby enhancing its nucleophilicity. However, the primary electronic role of the 2-methoxyisopropyl group is its ability to stabilize a positive charge upon cleavage. The presence of the oxygen atom allows for the formation of a resonance-stabilized oxocarbenium ion or facilitates cleavage under acidic conditions, making the deprotection step efficient. This electronic stabilization is crucial for its function as a protecting group that can be readily removed when needed. researchgate.net
The combination of these steric and electronic properties makes this compound a useful reagent in multi-step organic syntheses where controlled nucleophilicity and selective protection and deprotection are required.
Spectroscopic Characterization and Structural Analysis of O 2 Methoxyisopropyl Hydroxylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For O-(2-Methoxyisopropyl)hydroxylamine, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While no specific experimental ¹H NMR data for this compound is publicly available, the expected spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one would anticipate signals for the two equivalent methyl groups, the methoxy (B1213986) group protons, and the amine (-ONH₂) protons. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms. For comparison, studies on other O-alkylhydroxylamines have shown characteristic shifts for protons adjacent to the oxygen and nitrogen atoms. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similarly, experimental ¹³C NMR data for this compound is not found in the surveyed literature. A predicted spectrum would show three distinct carbon signals: one for the two equivalent isopropyl methyl carbons, one for the quaternary carbon attached to the oxygen and methoxy group, and one for the methoxy carbon. The chemical shifts would be influenced by the electronegativity of the attached oxygen and nitrogen atoms. Data for structurally similar compounds, such as 2-methoxypropane, can provide an estimate of the expected chemical shifts. docbrown.info
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected.
An IR spectrum would likely show N-H stretching vibrations for the amine group, C-H stretching vibrations for the methyl and methoxy groups, C-O stretching for the ether linkage, and N-O stretching vibrations. While a specific IR spectrum for the title compound is not available, the IR spectrum of related compounds like 2-propanol, 1-methoxy- show characteristic absorptions that can be used for comparison. nist.gov
Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. However, no experimental Raman spectra for this compound have been reported. For context, the Raman spectrum of 1-methoxy-2-propanol (B31579) has been documented. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.
The predicted monoisotopic mass of this compound is 105.07898 Da. uni.lu An experimental mass spectrum would be expected to show a molecular ion peak corresponding to this mass. The fragmentation pattern would be a key identifier, with expected cleavages at the C-C, C-O, and O-N bonds, leading to characteristic fragment ions. Analysis of the fragmentation of related ethers, like 2-methoxypropane, can offer clues to the expected fragmentation pathways. docbrown.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. This technique would confirm the molecular formula as C₄H₁₁NO₂. nih.gov
X-ray Diffraction Studies of Crystalline Derivatives for Absolute Configuration and Solid-State Structure
X-ray diffraction analysis of a suitable crystalline derivative of this compound would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details. To date, no such crystallographic data has been published for this compound or its close derivatives.
Computational and Theoretical Investigations of O 2 Methoxyisopropyl Hydroxylamine
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule (conformation) and its electronic structure. scribd.com These methods solve, at different levels of approximation, the Schrödinger equation for the molecular system. slideserve.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. wiley-vch.describd.com This approach offers a good balance between accuracy and computational cost, making it suitable for modeling complex molecules. wiley-vch.de DFT studies can elucidate various ground state properties, providing foundational data on the molecule's stability and physical characteristics. While detailed DFT research articles specifically on O-(2-Methoxyisopropyl)hydroxylamine are not prevalent in public literature, computational databases provide calculated properties based on these methods. nih.gov
Table 1: Computed Ground State Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₁NO₂ | PubChem nih.gov |
| Molecular Weight | 105.14 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 105.078978594 Da | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | -0.1 | PubChem nih.gov |
| Polar Surface Area | 53.7 Ų | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
This table presents data computationally generated by PubChem, providing insight into the molecule's basic physicochemical properties.
DFT calculations are also employed to optimize the molecular geometry, finding the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Beyond DFT, other computational methods offer varying levels of theory to study molecular systems. libretexts.org
Ab Initio Methods: Ab initio (Latin for "from the beginning") methods compute molecular properties based on fundamental quantum mechanical principles without using experimental data for parametrization. scribd.comlibretexts.org Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) provide increasingly accurate results, though at a significantly higher computational cost. rsc.org These methods are the gold standard for small molecules and are used to benchmark less computationally intensive methods. libretexts.orgnih.gov An ab initio study of this compound would provide highly reliable data on its geometry and electronic energy. nih.gov
Semi-Empirical Approaches: Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data to approximate certain complex integrals. libretexts.orgslideserve.comcore.ac.uk Methods like AM1 and PM3 are much faster than ab initio or DFT methods, allowing for the study of very large molecules or molecular systems. scribd.comslideserve.com While less accurate, they are valuable for initial conformational searches and for studying large systems where higher-level calculations are not feasible. core.ac.uk
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Weak Interactions)
The structure of this compound, featuring an amine group (-NH₂) and two oxygen atoms, allows for a variety of non-covalent interactions that dictate its physical properties and behavior in different environments. nih.govlibretexts.org
Intramolecular Interactions: These are forces that exist within a single molecule. khanacademy.org In this compound, rotation around the C-O and O-N single bonds could lead to conformations stabilized by intramolecular hydrogen bonds, for instance, between the amine hydrogen and the methoxy (B1213986) oxygen. Computational methods like Atoms in Molecules (AIM) or Interaction Region Indicator (IRI) can be used to identify and characterize such weak interactions. researchgate.net
Intermolecular Interactions: These are forces between separate molecules and are crucial for understanding the condensed-phase properties of a substance. libretexts.orgharvard.edu
Hydrogen Bonding: The -ONH₂ group can act as a hydrogen bond donor, while the lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors. khanacademy.org This capacity for hydrogen bonding is expected to significantly influence its boiling point and solubility.
Dipole-Dipole Interactions: The molecule possesses polar covalent bonds (e.g., C-O, O-N, N-H), resulting in a permanent molecular dipole. This leads to attractive dipole-dipole interactions between molecules. libretexts.orgkhanacademy.org
Computational studies can model these interactions in dimers or larger clusters of the molecule, calculating the binding energies to quantify the strength of these forces. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds. rsc.orgnih.gov
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The predicted shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted spectra with experimental ones can help confirm a proposed structure. rsc.org
Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is another common application. nih.gov After finding the optimized geometry, a frequency calculation is performed. The results yield a set of vibrational modes and their corresponding frequencies. These predicted spectra can be compared with experimental data to identify characteristic functional group vibrations and confirm the molecular structure. nih.gov
Table 2: Types of Spectroscopic Parameters Predictable via Computation
| Spectroscopy Type | Predicted Parameter | Computational Method |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) | GIAO, CSGT (often with DFT or MP2) |
| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT, HF, MP2 |
This table illustrates the parameters that can be predicted using various computational techniques to help interpret experimental spectra.
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling can provide detailed, step-by-step insight into chemical reaction mechanisms, including the identification of transient intermediates and transition states that are difficult or impossible to observe experimentally. wiley-vch.de this compound is used as a reactant and building block in the synthesis of more complex molecules. lookchem.comresearchgate.net
For a given reaction involving this compound, computational modeling could:
Map the Potential Energy Surface: Calculations can trace the energy changes as reactants transform into products.
Locate Transition States: By identifying the highest energy point along the reaction coordinate (the transition state), the activation energy for the reaction can be calculated. wiley-vch.de
Analyze Reaction Kinetics: Using transition state theory, calculated activation energies can be used to estimate reaction rates, providing a deeper understanding of the reaction's feasibility and speed.
Investigate Reactivity: Models can explore how substituents or different reaction conditions might influence the reaction pathway and product distribution.
For example, in its role as an intermediate for the synthesis of TKX-50, computational studies could model the cyclization reaction, clarifying the role of the protecting group and the energetics of the ring-forming steps. researchgate.net
Advanced Applications in Organic and Medicinal Chemistry Research
O-(2-Methoxyisopropyl)hydroxylamine as a Key Building Block for Complex Chemical Entities
In the realm of organic synthesis, this compound functions as a key building block for constructing complex chemical structures. lookchem.com Its utility stems from its unique functional groups, which enable the formation of new chemical entities with potential applications in various fields. lookchem.com The compound's reactivity makes it a valuable reactant for chemists aiming to create intricate molecular frameworks. lookchem.com It is particularly useful as a protected form of hydroxylamine (B1172632), where the 2-methoxyisopropyl group serves as a temporary masking agent. This protecting group can be removed under specific conditions, often acidic, to reveal the hydroxylamine functionality at the desired stage of a synthetic sequence. researchgate.net
A notable example is its use in the synthesis of hydroxamates from delicate substrates. nih.gov In one procedure, pyrrole-derived carboxylic acids are first activated with ethyl chloroformate. The subsequent reaction with this compound, followed by the deprotection of the methoxyisopropyl group using Amberlyst-15, yields the desired hydroxamates in good yields. nih.gov This method highlights the compound's role in facilitating reactions with sensitive molecules that might not tolerate harsher conditions required for other hydroxylamine sources. nih.govresearchgate.net
Role in the Synthesis of Pharmacologically Relevant Compounds and Drug Candidates
The unique properties of this compound make it a significant tool in medicinal chemistry and drug development. lookchem.com
This compound is frequently utilized as a fundamental building block in the strategic design and synthesis of novel drug candidates. lookchem.com Medicinal chemists incorporate this moiety into new molecular structures to explore their therapeutic potential against various diseases. lookchem.com Its presence can be integral to the pharmacophore, the part of a molecule responsible for its biological activity. The ability to introduce a protected hydroxylamine group allows for precise control in the synthesis of complex molecules, which is a critical aspect of modern drug discovery. lookchem.comresearchgate.net
Incorporating the this compound framework into drug candidates can significantly influence their pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) profiles. lookchem.com This modification can lead to optimized properties such as enhanced solubility, improved stability, and better bioavailability, which are all critical factors for the successful development of a new medication. lookchem.com The resulting compounds may exhibit improved efficacy, selectivity, and safety. lookchem.com While not the exact compound, related 2'-O-(2-methoxyethyl) (2'-O-MOE) modifications in antisense oligonucleotides have been shown to increase resistance to nuclease metabolism, thereby improving their stability in plasma and tissues. nih.gov This principle of using methoxy-alkyl groups to enhance drug properties is a key strategy in medicinal chemistry. lookchem.comnih.gov
Substituted hydroxamic acids are a well-studied class of pharmacophores known for their ability to chelate metal ions within the active sites of various enzymes, including histone deacetylases (HDACs). nih.govresearchgate.net this compound serves as a valuable precursor for creating these hydroxamic acid-based enzyme modulators. nih.gov For instance, it has been employed as a hydroxylamine source for synthesizing hydroxamates from delicate pyrrole-derived carboxylic acids, which are potential HDAC inhibitors. nih.gov The process involves activating the carboxylic acid, coupling it with this compound, and then deprotecting the product to yield the final hydroxamic acid. nih.gov
Table 1: Synthesis of Pyrrole-Derived Hydroxamate using this compound
| Step | Reagent/Condition | Purpose | Outcome |
| 1 | Pyrrole-derived carboxylic acid + Ethyl chloroformate | Activation of the carboxylic acid | Formation of a reactive intermediate |
| 2 | Reaction with this compound | Introduction of the protected hydroxylamine moiety | Formation of the protected hydroxamate |
| 3 | Amberlyst-15 | Deprotection | Removal of the methoxyisopropyl group to yield the final hydroxamate nih.gov |
Development of Energetic Materials and Insensitive Intermediates (e.g., 2-Methoxyisopropyl-Protected Diazidoglyoxime for TKX-50 Synthesis)
Beyond pharmaceuticals, this compound plays a critical role in the synthesis of advanced energetic materials. A key application is in the safer production of Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), a high-performance explosive. researchgate.netresearchgate.net The synthesis of TKX-50 traditionally involves a highly sensitive intermediate, diazidoglyoxime (DAzG). researchgate.net
To mitigate the risks associated with this sensitive intermediate, researchers have developed a method using 2-methoxyisopropyl-protected diazidoglyoxime (MIP-DAzG). researchgate.net In this process, the 2-methoxyisopropyl group, derived from this compound, acts as a protecting group. researchgate.net This group is introduced quantitatively into dichloroglyoxime (B20624) and serves to decrease the sensitivity of the diazidoglyoxime intermediate significantly. researchgate.net The sensitivity results for MIP-DAzG were found to be considerably lower than those for the unprotected DAzG intermediate. researchgate.net
The protective MIP group is effectively removed under acidic conditions during the final cyclization reaction that forms the desired 5,5′-bistetrazole-1,1′-diol structure. researchgate.net This strategy of using a protected, insensitive intermediate allows for a safer and more controlled synthesis of TKX-50, a material noted for its superior detonation velocity compared to many common explosives. researchgate.netresearchgate.net
Table 2: Intermediates in the Synthesis of TKX-50
| Intermediate | Protecting Group | Key Characteristic | Role in Synthesis |
| Diazidoglyoxime (DAzG) | None | Highly sensitive | Traditional, but hazardous intermediate researchgate.net |
| 2-Methoxyisopropyl-protected diazidoglyoxime (MIP-DAzG) | 2-Methoxyisopropyl | Insensitive intermediate | Enables a safer synthesis of TKX-50 researchgate.netenergetic-materials.org.cn |
Analytical Chemistry Applications and Derivatization Strategies
Utilization as a Derivatization Reagent for Chromatographic Analysis
The primary application of hydroxylamine-based reagents in chromatography is the conversion of carbonyl compounds into more readily analyzable forms. The reaction of O-(2-Methoxyisopropyl)hydroxylamine with an aldehyde or a ketone results in the formation of a corresponding oxime derivative. This transformation is fundamental to overcoming the analytical challenges associated with the direct analysis of many carbonyl compounds.
For an analyte to be suitable for Gas Chromatography (GC), it must be volatile and thermally stable enough to travel through the GC column without degradation. Many carbonyl compounds, especially larger ones, lack sufficient volatility. Chemical derivatization is often necessary to convert analytes into forms that are more compatible with the GC environment. jfda-online.com
The reaction with a hydroxylamine (B1172632) reagent converts polar carbonyl groups into less polar oxime ethers. This derivatization typically increases the volatility and thermal stability of the analytes, which is crucial for GC analysis. jfda-online.com While specific studies detailing the use of this compound are not prevalent in publicly accessible literature, similar hydroxylamine reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are widely used for this purpose. research-solution.commdpi.comdtic.mil For instance, methods using PFBHA have been developed for the trace analysis of aldehydes and ketones in diverse matrices such as air, water, and biological samples by converting them into their stable oxime derivatives prior to GC-MS analysis. sigmaaldrich.comcopernicus.orgnih.gov The resulting derivatives often yield characteristic mass spectra, which aids in their identification and quantification. rsc.org
Table 1: Potential Advantages of Derivatizing Carbonyls for GC-MS
| Property Enhanced | Rationale |
|---|---|
| Increased Volatility | Conversion of the polar carbonyl group to a less polar oxime ether group reduces intermolecular forces. |
| Improved Thermal Stability | The resulting oxime derivative is often more stable at the high temperatures used in the GC injector and column. |
| Enhanced Sensitivity | Introduction of specific chemical moieties can improve ionization efficiency in the mass spectrometer. |
| Improved Chromatography | Derivatives often exhibit better peak shapes and separation on common GC stationary phases. |
In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed not only to improve chromatographic behavior but also, and more critically, to enhance the analyte's ionization efficiency in the mass spectrometer's source. ddtjournal.com The ionization of neutral carbonyl compounds by electrospray ionization (ESI) is often poor. ddtjournal.comsemanticscholar.org
By reacting a carbonyl compound with this compound, the resulting oxime derivative contains a nitrogen atom. This nitrogen atom can be readily protonated in the ESI source, leading to the formation of a stable [M+H]⁺ ion. This significantly enhances the signal response and, therefore, the sensitivity of the analysis. ddtjournal.comnih.gov This strategy has been successfully applied using other hydroxylamine reagents for the sensitive quantification of steroids, which contain ketone groups, and other carbonyl-containing metabolites in complex biological matrices like serum. semanticscholar.orgnih.gov The derivatization can increase detection sensitivity by several orders of magnitude. semanticscholar.org
Method Development for Enhanced Analyte Detectability and Quantification Sensitivity
Developing a robust analytical method using derivatization requires careful optimization of several key parameters to achieve maximum sensitivity and accuracy. The derivatization reaction itself is a critical step. Factors that must be optimized include:
Reagent Concentration: A sufficient excess of the derivatization reagent is needed to drive the reaction to completion.
pH: The reaction of hydroxylamines with carbonyls is often pH-dependent, and an optimal pH must be established. rsc.org
Reaction Temperature and Time: These parameters must be optimized to ensure the reaction is complete without causing degradation of the analyte or the derivative. rsc.orgnih.gov
Following derivatization, the chromatographic and mass spectrometric conditions must be tailored for the specific derivatives. This includes selecting the appropriate LC or GC column, optimizing the mobile phase gradient (for LC) or temperature program (for GC), and fine-tuning the mass spectrometer parameters (e.g., ionization source settings, selection of precursor and product ions for Selected Reaction Monitoring) to maximize the signal-to-noise ratio for the target analytes. nih.gov
Application of Isotope-Labeled Derivatization Reagents in Quantitative Analytical Methodologies
A highly precise and accurate approach for quantitative analysis using mass spectrometry is the stable isotope dilution assay (SIDA). nih.gov This technique involves using a stable isotope-labeled version of the analytical standard as an internal standard. In the context of derivatization, this is achieved by synthesizing an isotopically labeled derivatization reagent.
For example, a deuterium-labeled hydroxylamine reagent can be used to derivatize a pure standard of the target analyte. nih.gov The resulting heavy-isotope-labeled derivative serves as the internal standard. The sample containing the native analyte is derivatized with the non-labeled ("light") reagent. The sample extract and the "heavy" internal standard are then combined and analyzed by LC-MS/MS. nih.gov
Because the "heavy" internal standard is chemically identical to the "light" analyte derivative, it experiences the exact same behavior during sample extraction, chromatography, and ionization. Any sample loss or fluctuation in instrument response affects both the analyte and the internal standard equally. By measuring the ratio of the signal from the light derivative to that of the heavy derivative, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and other potential sources of error. nih.govnih.gov While specific literature on an isotope-labeled version of this compound was not identified, the synthesis and application of such a reagent would be a powerful strategy for the accurate quantification of carbonyl compounds.
Q & A
Q. What are the standard synthetic routes for O-(2-Methoxyisopropyl)hydroxylamine, and how can reaction conditions be optimized for higher yield?
this compound is typically synthesized via O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonates . Optimization strategies include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to deprotonate hydroxylamine intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Key techniques include:
- ¹H-NMR : Look for signals at δ 3.3–3.5 ppm (methoxy protons) and δ 1.1–1.3 ppm (isopropyl methyl groups) .
- MS-ESI : Molecular ion peak at m/z 120.1 ([M+H]⁺) confirms molecular weight.
- FT-IR : Absorbance at ~3300 cm⁻¹ (N–O stretch) and ~1100 cm⁻¹ (C–O–C ether linkage) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Questions
Q. How does the methoxyisopropyl group influence the reactivity of this compound in nucleophilic reactions?
The methoxyisopropyl moiety enhances steric hindrance, reducing nucleophilic attack at the oxygen atom. However, the hydroxylamine group (–NH–O–) remains highly reactive, enabling:
- Oxime formation : Reacts with ketones/aldehydes under mild acidic conditions (pH 4–6) .
- Covalent enzyme inhibition : Forms stable adducts with pyridoxal phosphate-dependent enzymes (e.g., transaminases) via Schiff base intermediates .
Mechanistic studies using isotopic labeling (e.g., ¹⁵N tracing) and X-ray crystallography of enzyme-inhibitor complexes validate this reactivity .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:
Q. What experimental controls are critical for studying covalent enzyme adduct formation with this compound?
- Negative controls : Incubate enzymes with structurally analogous but non-reactive compounds (e.g., O-methylhydroxylamine).
- Kinetic assays : Measure time-dependent inhibition (kinact/KI) using progress curves.
- Mass spectrometry : Confirm adduct formation via intact protein MS (mass shift corresponding to inhibitor binding) .
- Activity rescue : Test reversibility by dialysis or reducing agents (e.g., DTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
